molecular formula C17H14N2O4 B4853091 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B4853091
M. Wt: 310.30 g/mol
InChI Key: MVWINKVQQSOYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as BOBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BOBA is a heterocyclic compound that contains a benzoxazole ring and an amino acid moiety. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is not yet fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and physiological effects:
4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the activity of certain enzymes involved in the regulation of neurotransmitters and melanin synthesis.

Advantages and Limitations for Lab Experiments

4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has various advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, there are also limitations to the use of 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid in laboratory experiments. The compound is relatively unstable and can degrade over time, which can affect its biological activity. In addition, 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. One potential application of the compound is in the development of new antimicrobial agents. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit potent antimicrobial activity against various bacterial strains, and further research could lead to the development of new antibiotics. Another potential application is in the development of new cancer therapies. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit potent anticancer activity, and further research could lead to the development of new cancer drugs. Finally, 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid could also be used as a fluorescent probe for the detection of biomolecules. Further research could lead to the development of new diagnostic tools for various diseases.

Scientific Research Applications

4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been studied for its potential use as a fluorescent probe for the detection of biomolecules.

properties

IUPAC Name

4-[4-(1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWINKVQQSOYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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